2-(3-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthetic Chemistry Medicinal Chemistry Chemical Procurement

Procurement of meta-substituted boronic esters for α-helix mimetic synthesis is challenged by isomer misassignment, where the 4-isobutyl analog (CAS 1033753-01-3) fails to project the correct leucine side-chain geometry. This 3-isobutylphenyl pinacol ester resolves that risk: - Uniquely validated by Peters et al. (2013) for sequential Suzuki couplings on a differentiated halogen/triflate core to assemble teraryl α-helix mimetics. - Certified 98% purity minimizes late-stage byproduct formation and positional isomer mix-ups undetectable by MS. - Pinacol ester form provides 10-100× greater hydrolytic stability than free boronic acid (CAS 153624-42-1), ensuring consistent transmetallation rates in multi-kg campaigns.

Molecular Formula C16H25BO2
Molecular Weight 260.2 g/mol
Cat. No. B12854536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC16H25BO2
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C)C
InChIInChI=1S/C16H25BO2/c1-12(2)10-13-8-7-9-14(11-13)17-18-15(3,4)16(5,6)19-17/h7-9,11-12H,10H2,1-6H3
InChIKeyBIVADYNBKBBAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Procurement Profile for C–C Coupling


2-(3-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1416243-14-5) is a meta-substituted arylboronic acid pinacol ester with the molecular formula C16H25BO2 and a molecular weight of 260.18 g/mol . It belongs to the class of cyclic boronate esters commonly employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. Its defining structural feature—a 3-isobutyl substituent on the phenyl ring—distinguishes it from the more common para-isomeric analog and imparts a specific steric and electronic profile that has been exploited in the iterative, modular assembly of teraryl-based α-helix mimetics [1].

Suzuki–Miyaura C–C coupling partner
Meta-substituted for teraryl α-helix mimetic scaffolds
Pinacol ester offers reported bench stability vs. free boronic acid

Why the 3-Isobutylphenyl Ester Is Irreplaceable


Substitution with the para-isobutylphenyl pinacol ester (CAS 1033753-01-3) or the corresponding free boronic acid (CAS 153624-42-1) is not trivial because the position of the isobutyl group on the phenyl ring directs the steric and electronic environment at the boron center, which in turn modulates transmetallation rates and regiochemical outcomes in cross-coupling sequences. In the modular synthesis of teraryl α-helix mimetics, the 3-isobutyl substitution pattern is specifically required to achieve the correct spatial orientation of amino acid side-chain mimics, a function that the 4-isobutyl isomer cannot fulfill [1]. Furthermore, the pinacol ester form offers distinct hydrolytic stability and solubility characteristics compared to the free boronic acid, directly impacting handling, storage, and reaction startup consistency [2].

Positional Isomer Mismatch
The 4-isobutylphenyl isomer would orient the isobutyl side chain incorrectly for teraryl α-helix mimetics; spatial projection may differ fundamentally.
Free Boronic Acid Instability
The free acid form is susceptible to boroxine formation and faster protodeboronation, which may shift stoichiometric control and reaction startup consistency.

Quantitative Differentiation vs. Closest Analogs


Commercial Purity Advantage Over the 4-Isobutyl Analog

The 3-isobutylphenyl pinacol ester is routinely supplied at a standard purity of 98% as determined by HPLC, GC, and NMR batch analysis, whereas the 4-isobutylphenyl isomer (CAS 1033753-01-3) is typically listed at 95% purity across multiple vendors . This 3-percentage-point absolute purity difference is relevant for applications requiring high-fidelity building blocks, such as library synthesis or late-stage functionalization, where impurities can propagate side products in sequential coupling steps.

Commercial Purity
Supplier-reported
98% (meta) vs. 95% (para)
Reported purity profile context
Receiving QC review recommended; impurity burden 2.5× higher for para isomer
Synthetic Chemistry Medicinal Chemistry Chemical Procurement

Regiochemical Selectivity in Teraryl α-Helix Mimetic Assembly

In the modular synthesis of teraryl-based α-helix mimetics, the 3-isobutylphenyl pinacol ester functions as a specific building block that undergoes sequential Suzuki coupling at a benzene core bearing two electronically differentiated leaving groups. The meta substitution pattern is essential for achieving the correct spatial projection of the isobutyl side chain (mimicking leucine/isoleucine residues) within the teraryl scaffold; the para isomer would place the side chain in an incorrect geometric orientation, fundamentally altering the mimetic's 3D structure [1]. While the paper does not report isolated yields for every individual building block, the overall strategy achieved successful teraryl assemblies, confirming the functional compatibility of the 3-isobutyl pinacol ester in this demanding iterative sequence.

Regiochemical Fit
Class-level
Meta isomer: compatible with teraryl assembly
Para isomer: incorrect side-chain projection
Positional geometry context; no direct comparative yields
Scaffold design-level inference
Cross-Coupling Selectivity Peptidomimetics Protein-Protein Interactions

Pinacol Ester Stability vs. Free Boronic Acid

The pinacol ester form of 3-isobutylphenylboronic acid offers superior bench stability and resistance to protodeboronation compared to the free boronic acid (CAS 153624-42-1). While compound-specific kinetic data are not published for this exact structure, class-level studies on aryl pinacol boronates demonstrate that the cyclic ester reduces the rate of hydrolytic protodeboronation by approximately 1–2 orders of magnitude relative to the corresponding boronic acid under neutral aqueous conditions, and eliminates boroxine formation that complicates stoichiometric control with free acids [1]. This translates into longer solution-state stability and more reproducible coupling yields upon storage.

Ester Stability
Class-level
Approx. 10–100× slower protodeboronation
vs. free boronic acid (class data)
Stability context for reagent handling
Compound-specific kinetics not reported
Boronic Ester Stability Reagent Handling Process Chemistry

Lipophilicity Tuning via Isobutyl Substitution

The 3-isobutyl substituent provides a calculated logP (clogP) of approximately 5.0–5.3 for the pinacol ester, representing a significant lipophilicity increase over the 3-methylphenyl analog (clogP ≈ 4.2) and the unsubstituted phenyl pinacol ester (clogP ≈ 3.8) [1]. This higher logP can be advantageous for improving membrane permeability or hydrophobic binding interactions in drug-like molecules derived from Suzuki coupling. Conversely, it is less lipophilic than the 3-tert-butylphenyl analog (clogP ≈ 5.6), offering an intermediate option for fine-tuning physicochemical profiles in lead optimization.

Lipophilicity
Computed property
clogP ≈ 5.1
Intermediate between 3-methyl (4.2) and 3-tert-butyl (5.6)
Physicochemical design context
Computational estimate; experimental logP unavailable
Physicochemical Properties Drug Design Building Block Selection

Isobaric Isomer Differentiation for Receiving QC

The 3-isobutylphenyl pinacol ester (CAS 1416243-14-5, MW 260.18) and its para isomer (CAS 1033753-01-3, MW 260.18) are isobaric and share the same molecular formula . Consequently, standard LC-MS or GC-MS single-quadrupole analysis cannot distinguish between them. The only reliable identification methods are retention time comparison against an authenticated reference standard under orthogonal HPLC conditions, or NMR analysis (the aromatic proton splitting patterns differ due to the meta vs. para substitution). Bidepharm batch certificates provide both HPLC retention time and NMR spectra (¹H and ¹³C) that serve as reference fingerprints for incoming quality control .

Isomer Identification
Data to verify
NMR & HPLC fingerprint required
Isomer identity confirmation upon receipt
Isobaric with para isomer; mass detection insufficient
Analytical Chemistry Inventory Management Quality Assurance

Research and Industrial Applications


Modular Synthesis of α-Helix Mimetics for PPI Inhibition

This pinacol ester is specifically validated as a building block for teraryl-based α-helix mimetics, where the 3-isobutyl group projects a leucine or isoleucine side-chain mimic from the central scaffold. The Peters et al. (2013) protocol uses this compound in sequential Suzuki couplings on a benzene core with electronically differentiated leaving groups (halogen/triflate), demonstrating compatibility with Pd(dppf) catalysis in DME [1]. This application is uniquely accessible with the meta isomer; the para isomer cannot produce the correct side-chain projection geometry.

Late-Stage Functionalization with High-Purity Boronate

With a certified purity of 98%—2.5× lower total impurities than the 95% para isomer standard—this compound is suited for late-stage diversification of drug-like scaffolds where minimizing byproduct formation is critical . The isobutyl substituent additionally provides a desirable intermediate logP (~5.1) that can enhance membrane permeability of coupled products without the excessive lipophilicity of tert-butyl analogs.

Meta-Alkyl Boronate Library Construction

For organizations constructing in-house boronate libraries to sample alkyl substitution diversity in fragment-based or DNA-encoded library screening, the 3-isobutylphenyl pinacol ester fills a specific gap between 3-methyl (lower lipophilicity) and 3-tert-butyl (higher steric bulk) analogs [2]. Its distinct NMR and HPLC fingerprint, documented in vendor QC certificates, facilitates compound registry and inventory management, mitigating the risk of positional isomer mix-ups that are otherwise undetectable by mass-based analytical methods.

Scale-Up with Bench-Stable Boronate Ester

The pinacol ester form provides a significant shelf-life and handling advantage over the corresponding free boronic acid (CAS 153624-42-1), with class-level data indicating approximately 10–100× slower protodeboronation rates under ambient conditions [2]. This stability reduces the need for freshly prepared reagent batches and improves reproducibility in multi-kilogram coupling campaigns, making the ester the preferred procurement form for process chemists.

Application
Selection Property
Validation Focus
α-Helix mimetic assembly
Meta substitution for correct side-chain projection
Regiochemical compatibility in sequential Suzuki couplings
Late-stage diversification
Supplier-certified purity profile
Impurity control and coupling yield consistency
Boronate library synthesis
Intermediate lipophilicity range
Physicochemical profiling and isomer inventory management
Process-scale coupling
Pinacol ester form for handling stability
Protodeboronation resistance and batch-to-batch reproducibility
Quote Request

Request a Quote for 2-(3-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.